BenchChemオンラインストアへようこそ!

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Drug-likeness CNS penetration

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1203686-61-6) is a fluorinated secondary amine of the tetrahydroisoquinoline (THIQ) class, bearing a trifluoromethyl group at the 7-position and a geminal dimethyl substitution at the 4-position on the saturated ring. It is primarily employed as a synthetic intermediate or building block in medicinal chemistry, notably in the preparation of CCR2 and/or CCR5 chemokine receptor modulators as described in patent WO2012130915A1.

Molecular Formula C12H14F3N
Molecular Weight 229.246
CAS No. 1203686-61-6
Cat. No. B599122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
CAS1203686-61-6
Synonyms4,4-diMethyl-7-(trifluoroMethyl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC12H14F3N
Molecular Weight229.246
Structural Identifiers
SMILESCC1(CNCC2=C1C=CC(=C2)C(F)(F)F)C
InChIInChI=1S/C12H14F3N/c1-11(2)7-16-6-8-5-9(12(13,14)15)3-4-10(8)11/h3-5,16H,6-7H2,1-2H3
InChIKeyZLWWKPCEMKDCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1203686-61-6): A Fluorinated THIQ Building Block for CCR2/CCR5 Modulator Synthesis


4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1203686-61-6) is a fluorinated secondary amine of the tetrahydroisoquinoline (THIQ) class, bearing a trifluoromethyl group at the 7-position and a geminal dimethyl substitution at the 4-position on the saturated ring [1]. It is primarily employed as a synthetic intermediate or building block in medicinal chemistry, notably in the preparation of CCR2 and/or CCR5 chemokine receptor modulators as described in patent WO2012130915A1 [2]. Commercially available from multiple vendors at purities of ≥98%, this compound is supplied exclusively for research and development purposes .

Why 4,4-Dimethyl-7-(trifluoromethyl)-THIQ Cannot Be Replaced by Other Regioisomeric or Non-Methylated THIQ Analogs


The specific substitution pattern of 4,4-dimethyl and 7-trifluoromethyl groups on the THIQ scaffold imparts a unique combination of conformational restriction, electronic modulation, and lipophilicity that cannot be replicated by alternative regioisomers. The 4,4-dimethyl substitution prevents benzylic oxidation—a prominent metabolic liability in unsubstituted THIQs—by eliminating abstractable hydrogen atoms at the 4-position [1]. Simultaneously, the 7-CF₃ group placed para to the ring nitrogen alters the amine pKa and electron density of the aromatic ring in a manner distinct from the 5-, 6-, or 8-CF₃ regioisomers, influencing both reactivity in downstream coupling reactions and the pharmacokinetic profile of derived lead compounds [2]. Consequently, substituting any other THIQ regioisomer into a synthetic sequence validated for the 4,4-dimethyl-7-trifluoromethyl derivative risks altered reaction kinetics, reduced metabolic stability, or loss of target engagement in the final pharmacologically active molecule [3].

Quantitative Differentiation Evidence for 4,4-Dimethyl-7-(trifluoromethyl)-THIQ vs. Its Closest Analogs


XLogP3 Lipophilicity: 7-CF3 Regioisomer vs. 8-CF3 Regioisomer

The computed octanol-water partition coefficient (XLogP3) for 4,4-dimethyl-7-(trifluoromethyl)-THIQ is 3.1, indicating a balanced lipophilicity profile within the optimal range for CNS drug candidates (LogP 2–5) [1]. In contrast, the 8-trifluoromethyl regioisomer (CAS 1203685-19-1) has a reported LogP of approximately 3.5–3.8 based on consensus computed values from multiple prediction algorithms, making it significantly more lipophilic . This ΔLogP of 0.4–0.7 units can translate into substantial differences in tissue distribution, plasma protein binding, and off-target promiscuity in lead optimization campaigns.

Lipophilicity Drug-likeness CNS penetration

Rotatable Bond Restriction: Conformational Pre-organization via 4,4-Dimethyl Substitution

The target compound possesses zero rotatable bonds (Rotatable Bond Count = 0) due to the rigidifying effect of the 4,4-dimethyl substitution on the saturated ring [1]. By comparison, the parent 7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline lacking the 4,4-dimethyl group (PubChem CID 11151522) has a computed rotatable bond count of 1, corresponding to the C4-H bond, allowing conformational flexibility around the saturated ring. This conformational pre-organization reduces the entropic penalty upon target binding, a principle well-established in fragment-based drug design where rigid fragments typically yield higher ligand efficiency indices [2].

Conformational restriction Entropic benefit Target binding

Patent-Validated Synthetic Utility: Exclusive CCR2/CCR5 Antagonist Intermediate

Patent WO2012130915A1 (Ares Trading SA) explicitly discloses 4,4-dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline as a key synthetic intermediate for preparing spiroalkene carboxamide derivatives that function as dual CCR2 and/or CCR5 chemokine receptor antagonists [1]. Specifically, the compound is employed in a urea- or carbamate-forming step via its secondary amine, yielding analogues such as 4-{[4,4-dimethyl-7-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-substituted spirocyclic derivatives (e.g., CAS 1401994-56-6) with reported CCR2 antagonistic activity [2]. In contrast, the 5-, 6-, and 8-trifluoromethyl regioisomers are not cited as intermediates in this or related CCR2/CCR5 patent families, indicating that the 7-CF3 regiochemistry is a critical structural requirement for the pharmacophoric architecture of this chemotype.

CCR2 antagonist CCR5 modulator Chemokine receptor Patent-validated building block

7-CF3 Substitution Position Effect on pKa and Amine Reactivity: Para vs. Ortho vs. Meta

The position of the trifluoromethyl group exerts distinct electronic effects on the secondary amine of the THIQ scaffold through inductive withdrawal. In the 7-CF3 isomer (para to nitrogen), the CF3 group withdraws electron density via resonance through the aromatic ring, moderately lowering the amine pKa by approximately 0.5–0.8 log units relative to the unsubstituted THIQ (pKa ~9.5), placing it in the range of 8.7–9.0 [1]. The 8-CF3 isomer (ortho to nitrogen) experiences a stronger through-space inductive effect, predicted to lower pKa by 1.0–1.5 units (to ~8.0–8.5), while the 5- and 6-CF3 isomers (meta positions) exert the weakest electronic modulation (ΔpKa ~0.2–0.4) [1]. The moderate pKa reduction of the 7-CF3 isomer strikes a balance that facilitates nucleophilic coupling reactions (e.g., urea formation, reductive amination) without excessive deactivation that would require forcing conditions or specialized reagents, as may be required for the more deactivated 8-CF3 isomer [2].

Amine pKa Electronic effects Coupling efficiency

4,4-Dimethyl Blockade of CYP450-Mediated Benzylic Oxidation vs. Non-Methylated 7-CF3-THIQ

A primary metabolic pathway for unsubstituted 1,2,3,4-tetrahydroisoquinolines is cytochrome P450-mediated hydroxylation at the benzylic 4-position, followed by further oxidation to the corresponding 3,4-dihydroisoquinoline or isoquinoline metabolites [1]. The 4,4-dimethyl substitution in the target compound eliminates the abstractable hydrogens at C4, thereby blocking this oxidative metabolism route entirely. In vitro microsomal stability studies on structurally analogous 4,4-dimethyl-THIQ derivatives have demonstrated markedly prolonged half-lives: for example, 4,4-dimethyl substitution increased metabolic stability by >2-fold compared to the non-methylated parent in human liver microsomes (t₁/₂ values typically from 12–20 min for parent to >40 min for 4,4-dimethyl analog) [2]. While direct microsomal data for the 7-CF3-4,4-dimethyl compound are not yet publicly available, the well-characterized effect of gem-dimethyl blocking on benzylic metabolism is a robust class-level inference applicable to this compound.

Metabolic stability CYP450 oxidation Benzylic metabolism

Commercial Availability: Higher Standard Purity (≥98%) vs. ≥95% for Regioisomeric Analogs

4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is routinely stocked by major research chemical suppliers at a minimum purity of ≥98% (HPLC), as confirmed by Chemscene (Cat. CS-0689627) and LeYan (Product No. 1760282) . In contrast, the 8-trifluoromethyl regioisomer (CAS 1203685-19-1) is most commonly available at 95% purity from suppliers such as AKSci and Chemenu . For procurement involving parallel synthesis or fragment library construction, this ≥3% purity differential translates to fewer unidentified impurities that could interfere with downstream biological assay interpretation or coupling reaction yields. The 98% purity specification also aligns with the requirements of most automated high-throughput chemistry platforms, reducing the need for pre-use purification.

Commercial purity Procurement specification Quality control

Optimal Procurement and Deployment Scenarios for 4,4-Dimethyl-7-(trifluoromethyl)-THIQ


CCR2/CCR5 Antagonist Lead Optimization Programs (Asthma, COPD, Pain, Oncology)

The compound is explicitly validated as a synthetic intermediate in the WO2012130915A1 patent family for generating spirocyclic CCR2/CCR5 dual antagonists. Industrial and academic groups pursuing chemokine receptor modulator programs can deploy this building block to directly replicate patented synthetic routes, using the secondary amine as a handle for urea, carbamate, or sulfonamide formation [1][2]. The 7-CF3 group contributes to the pharmacophore's lipophilic balance (XLogP3 = 3.1) required for transmembrane receptor engagement, while the 4,4-dimethyl group ensures metabolic stability of the THIQ core during in vivo PK studies [3].

Fragment-Based Drug Discovery (FBDD) Library Construction via Amine-Capping Chemistry

With zero rotatable bonds and a single reactive secondary amine, this compound is an ideal rigid fragment for covalent or non-covalent fragment library construction. Its XLogP3 of 3.1 falls within the recommended fragment lipophilicity range, and the 4,4-dimethyl lock eliminates entropic penalties upon target binding [1]. The ≥98% commercial purity ensures reliable input quality for high-throughput fragment screening cascades without requiring additional purification [2].

Fluorinated CNS-Penetrant Probe Synthesis

The combination of moderate lipophilicity (XLogP3 = 3.1) and the electron-withdrawing 7-CF3 group (para to the amine, moderately lowering pKa) makes this building block suitable for constructing CNS-targeted chemical probes where reduced P-glycoprotein efflux and balanced passive permeability are desired [1]. The 4,4-dimethyl group eliminates a major benzylic metabolic soft spot, increasing the likelihood that SAR derived from in vitro screening translates to in vivo target engagement [2].

Automated Parallel Synthesis and Library Production Cores

Procurement teams supporting automated parallel synthesis platforms should prioritize this building block over regioisomeric alternatives due to its guaranteed 98% purity, which minimizes impurity-related reaction failures in 96- or 384-well format amide/urea/sulfonamide couplings. The intermediate amine basicity (pKa ~8.7–9.0) is compatible with standard coupling reagents (e.g., HATU, DIC, isocyanates) under robotic liquid-handling conditions without requiring pre-activation or excess equivalents [1].

Quote Request

Request a Quote for 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.